An In-depth Technical Guide to the Chemical Structure of L-mycarose
An In-depth Technical Guide to the Chemical Structure of L-mycarose
Introduction
L-mycarose is a deoxysugar that plays a crucial role as a component of various macrolide antibiotics, including tylosin (B1662201) and erythromycin.[1][2] Its unique structure, characterized by a 2,6-dideoxy-3-C-methyl hexose (B10828440) backbone, contributes significantly to the biological activity of these antibiotics. This technical guide provides a comprehensive overview of the chemical structure of L-mycarose, including its physicochemical properties, spectroscopic data, and biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.
Chemical Structure and Properties
L-mycarose, systematically named 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a monosaccharide with the chemical formula C₇H₁₄O₄.[3][4][5] The "L-" designation indicates the stereochemistry at C-5 is analogous to that of L-glyceraldehyde. The structure features a six-membered pyranose ring.
Key Structural Features:
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Deoxygenation: Lacks hydroxyl groups at the C-2 and C-6 positions.
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Methylation: Possesses a methyl group at the C-3 position.
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Stereochemistry: Belongs to the L-series of sugars.
The IUPAC name for the pyranose form is (4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol.[5]
Physicochemical Properties of L-mycarose
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₄ | [3][4][5] |
| Molecular Weight | 162.18 g/mol | [5][6] |
| Melting Point (L-form) | 128.5-130.5 °C | [6] |
| Optical Rotation [α]D²⁵ (L-form) | -31.1° (c = 4) | [6] |
| CAS Number | 6032-92-4 | [3][4] |
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of carbohydrates like L-mycarose. While specific, detailed NMR data with explicit coupling constants for every proton directly from the search results is limited, the general principles of carbohydrate NMR can be applied. The chemical shifts are influenced by the stereochemistry and the presence of neighboring functional groups.
Hypothetical ¹H and ¹³C NMR Data
The following table represents typical chemical shift ranges for monosaccharides with structural similarities to L-mycarose, based on general NMR principles for carbohydrates.[7]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 / C-1 | ~4.5-5.2 | ~90-100 |
| H-2 / C-2 | ~1.5-2.5 | ~30-40 |
| H-3 / C-3 | ~1.8-2.2 | ~70-80 |
| H-4 / C-4 | ~3.4-4.0 | ~70-80 |
| H-5 / C-5 | ~3.5-4.2 | ~70-80 |
| H-6 (CH₃) / C-6 | ~1.2-1.4 | ~15-20 |
| 3-C-CH₃ / C-7 | ~1.1-1.3 | ~20-25 |
Experimental Protocols
Chemical Synthesis of L-mycarose
A common strategy for the synthesis of L-sugars involves the manipulation of readily available D-sugars. One reported synthesis of L-mycarose starts from 2-deoxy-L-arabino-hexose.[8]
Methodology: [8]
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Preparation of Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexoside: 2-deoxy-L-arabino-hexose is converted to its methyl glycoside, which is then protected with a benzylidene group at the 4 and 6 positions.
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Oxidation at C-3: The hydroxyl group at C-3 is oxidized to a ketone.
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Grignard Reaction: A Grignard reagent (e.g., methylmagnesium bromide) is added to the ketone to introduce the C-3 methyl group. This reaction typically yields a mixture of epimers.
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Separation of Diastereomers: The desired diastereomer with the correct stereochemistry at C-3 is separated chromatographically.
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Debenzylation: The benzylidene protecting group is removed by catalytic hydrogenation.
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Hydrolysis: The methyl glycoside is hydrolyzed to yield L-mycarose. The final product is purified by chromatography.
Enzymatic Synthesis of TDP-L-mycarose
The biosynthesis of L-mycarose proceeds through its nucleotide-activated form, TDP-L-mycarose. An in vitro enzymatic synthesis has been developed.[9]
Methodology: [9]
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Reaction Setup: The synthesis is carried out in a one-pot, two-stage process starting from thymidine (B127349) and glucose-1-phosphate.
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Stage 1: TTP Generation: Thymidine is converted to thymidine triphosphate (TTP) using thymidine kinase (TK), thymidylate kinase (TMK), nucleoside diphosphate (B83284) kinase (NDK), and pyruvate (B1213749) kinase (PK).
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Stage 2: TDP-L-mycarose Synthesis: The enzymes from the first stage are removed by ultrafiltration. The resulting TTP is then used in the second stage.
-
Enzymatic Cascade: A series of enzymes from the L-mycarose biosynthetic pathway are added:
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RfbA and RfbB to convert TTP and glucose-1-phosphate to TDP-D-glucose.
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TylX3, TylC1, TylC3, TylK, and TylC2, along with NADPH and S-adenosyl-L-methionine (SAM) as cofactors, to catalyze the conversion of TDP-D-glucose to TDP-L-mycarose.
-
-
Purification: The final product, TDP-L-mycarose, is purified using FPLC on a MonoQ column followed by desalting.
Biosynthetic Pathway of TDP-L-mycarose
The biosynthesis of TDP-L-mycarose is a multi-step enzymatic process that starts from the common precursor TDP-D-glucose.[1][2][10] This pathway involves a series of oxidation, reduction, epimerization, and methylation reactions catalyzed by specific enzymes.
Caption: Biosynthetic pathway of TDP-L-mycarose from TDP-D-glucose.
Conclusion
L-mycarose is a structurally complex deoxysugar that is integral to the function of several important antibiotics. A thorough understanding of its chemical structure, properties, and biosynthesis is essential for the development of novel antimicrobial agents and for the glycoengineering of natural products. The information presented in this guide, including its physicochemical data, synthetic methodologies, and biosynthetic pathway, provides a valuable resource for researchers in the field.
References
- 1. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. guidechem.com [guidechem.com]
- 5. L-mycarose | C7H14O4 | CID 12313026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mycarose [drugfuture.com]
- 7. cigs.unimo.it [cigs.unimo.it]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A Two-Stage One-Pot Enzymatic Synthesis of TDP-L-mycarose from Thymidine and Glucose-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
